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Compound of Interest

Compound Name: 3-Benzyloxybenzaldehyde

CAS No.: 1700-37-4

Cat. No.: B162147 Get Quote

This guide provides a comprehensive technical overview of 3-Benzyloxybenzaldehyde, a

valuable aromatic aldehyde in organic synthesis and drug discovery. We will delve into its

molecular structure, physicochemical properties, and critically, its synthesis via the Williamson

ether synthesis, offering mechanistic insights and a detailed experimental protocol. This

document is intended for researchers, scientists, and professionals in the field of drug

development who require a deep, practical understanding of this compound.

Introduction: The Significance of 3-
Benzyloxybenzaldehyde
3-Benzyloxybenzaldehyde, also known as 3-(phenylmethoxy)benzaldehyde, is an organic

compound featuring a benzaldehyde core substituted with a benzyloxy group at the meta-

position.[1] Its strategic importance lies in its role as a versatile intermediate. The aldehyde

functional group is a gateway to a vast array of chemical transformations, while the benzyl

ether serves as a robust protecting group for the hydroxyl functionality, which can be selectively

removed under specific conditions. This dual functionality makes it a key building block in the

synthesis of more complex molecules, including pharmaceuticals and fluorescent probes.

Notably, the benzyloxybenzaldehyde scaffold has been identified as a promising starting point

for the development of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an
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enzyme implicated in cancer progression, highlighting its relevance in modern medicinal

chemistry.[2]

Molecular Structure and Physicochemical
Properties
The structure of 3-Benzyloxybenzaldehyde consists of a central benzene ring with an

aldehyde group (-CHO) and a benzyloxy group (-OCH₂C₆H₅) attached at positions 1 and 3,

respectively. This arrangement gives rise to its specific chemical reactivity and physical

characteristics.

A summary of its key properties is presented below for quick reference.

Property Value Source(s)

Molecular Formula C₁₄H₁₂O₂ [1][3]

Molecular Weight 212.24 g/mol [3]

Appearance
White to cream or pale yellow

solid/chunks
[1][4]

Melting Point 53-59 °C [4][5]

CAS Number 1700-37-4 [1]

IUPAC Name

3-(Benzyloxy)benzaldehyde or

3-

(phenylmethoxy)benzaldehyde

[3][5]

Solubility

Moderately soluble in organic

solvents like ethanol and ether;

less soluble in water.[1]

[1]

Synthesis of 3-Benzyloxybenzaldehyde: A Practical
Approach
The most common and efficient method for preparing 3-Benzyloxybenzaldehyde is through

the Williamson ether synthesis. This classic organic reaction involves the nucleophilic
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substitution of a halide by an alkoxide ion.[6][7] In this specific case, the phenoxide derived

from 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of

benzyl chloride.

Retrosynthetic Analysis
A retrosynthetic approach to 3-Benzyloxybenzaldehyde logically disconnects the ether

linkage. This bond can be formed by reacting an oxygen nucleophile with a carbon electrophile.

The most strategically sound disconnection is between the ether oxygen and the benzylic

carbon, leading back to 3-hydroxybenzaldehyde and a benzyl halide, as this pathway utilizes

readily available starting materials and avoids the less favorable reaction of a phenoxide with a

sterically hindered or electronically deactivated halide.

The Williamson Ether Synthesis: Mechanism and
Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8]

Step 1: Deprotonation. A base is used to deprotonate the phenolic hydroxyl group of 3-

hydroxybenzaldehyde. This generates a potent nucleophile, the corresponding phenoxide ion.

The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is

often sufficient and advantageous as it is inexpensive, easy to handle, and minimizes side

reactions.

Step 2: Nucleophilic Attack. The newly formed phenoxide ion attacks the benzylic carbon of

benzyl chloride. This carbon is an excellent electrophile because it is primary and the attached

chlorine atom is a good leaving group. The attack occurs from the backside of the carbon-

chlorine bond, leading to an inversion of stereochemistry (though not relevant in this achiral

case) and the formation of the C-O ether bond.[8]

The selection of a primary halide like benzyl chloride is deliberate. The SN2 mechanism is

highly sensitive to steric hindrance.[7][9] Using a more hindered halide (e.g., secondary or

tertiary) would significantly increase the likelihood of a competing E2 elimination reaction,

where the alkoxide would act as a base to abstract a proton, leading to the formation of an

alkene byproduct instead of the desired ether.[9]
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dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded,

fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Helvetica", fontsize=10, color="#5F6368"];

} enddot Caption: Workflow for the synthesis of 3-Benzyloxybenzaldehyde.

Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 3-Benzyloxybenzaldehyde.

Materials:

3-Hydroxybenzaldehyde

Benzyl chloride

Potassium carbonate (anhydrous)

Acetone (anhydrous)

Ethanol

Deionized water

Equipment:

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Büchner funnel and filter flask

Rotary evaporator
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Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3-

hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous

acetone. The volume of acetone should be sufficient to create a stirrable slurry.

Addition of Reagent: To the stirring suspension, add benzyl chloride (1.1 eq) dropwise at

room temperature.

Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux with

vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Workup: After the reaction is complete (as indicated by the consumption of 3-

hydroxybenzaldehyde), cool the mixture to room temperature. Filter the solid potassium salts

and wash the filter cake with a small amount of acetone.

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a

rotary evaporator.

Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate)

and transfer it to a separatory funnel. Wash the organic layer sequentially with a dilute

sodium hydroxide solution (to remove any unreacted 3-hydroxybenzaldehyde), water, and

brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude

product.

Purification: The crude 3-Benzyloxybenzaldehyde is typically a solid. Purify it by

recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white to

off-white crystalline solid.

Product Characterization
Confirmation of the product's identity and purity is achieved through standard analytical

techniques.
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dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=none, fontname="Helvetica",

fontsize=10]; edge [arrowhead=vee, color="#34A853"];

} enddot Caption: The Sₙ2 mechanism of the Williamson ether synthesis.

Technique Expected Observations

¹H NMR

Signals corresponding to the aldehydic proton

(~9.9 ppm), aromatic protons on both rings (7.0-

7.6 ppm), and the benzylic methylene protons (-

CH₂-) as a singlet (~5.1 ppm).

¹³C NMR

Resonances for the aldehyde carbonyl carbon

(~192 ppm), aromatic carbons, and the benzylic

carbon (~70 ppm).

IR Spectroscopy

Characteristic absorption bands for the

aldehyde C=O stretch (~1700 cm⁻¹), C-O-C

ether stretch (~1250 cm⁻¹), and aromatic C-H

stretches.[10]

Mass Spec.

The molecular ion peak (M⁺) at m/z = 212, and

characteristic fragmentation patterns, often

showing a prominent peak at m/z = 91 for the

benzyl cation.[3]

Applications in Research and Drug Development
3-Benzyloxybenzaldehyde is not merely a synthetic intermediate; it is a precursor to a range

of biologically active molecules and functional materials. Its applications include:

Anticancer Agents: It is used in the synthesis of silybin analogs which have shown potential

as anticancer agents by inducing apoptosis in ovarian cancer cells.

Antimalarial Drugs: It serves as a building block for aromatic derivatives of trimethoprim,

investigated for their antimalarial properties.

Fluorescent Materials: The compound is utilized in the preparation of porphyrin and BODIPY

(boron dipyrromethene) derivatives, which have applications in fluorescence imaging and
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sensing.

Polymer Chemistry: It has been used in the preparation of specialized styrene copolymers.

Conclusion
3-Benzyloxybenzaldehyde is a compound of significant utility in synthetic chemistry. Its

preparation via the Williamson ether synthesis is a robust and well-understood process that

exemplifies a fundamental SN2 reaction. The strategic choice of reagents—a phenolic

nucleophile and a primary benzylic electrophile—is key to achieving a high yield of the desired

ether while minimizing side reactions. A thorough understanding of its structure, properties, and

synthesis provides researchers with a powerful tool for the construction of complex molecular

architectures relevant to materials science and, most notably, the development of novel

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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